methyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate
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Overview
Description
METHYL 2-[2-OXO-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE is a complex organic compound featuring a benzoxazole ring fused with a tetrahydroisoquinoline sulfonyl group
Preparation Methods
The synthesis of METHYL 2-[2-OXO-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE typically involves multiple steps. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The benzoxazole ring is then introduced through a series of condensation reactions, followed by sulfonylation and esterification to yield the final product.
Chemical Reactions Analysis
METHYL 2-[2-OXO-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Scientific Research Applications
METHYL 2-[2-OXO-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[2-OXO-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the benzoxazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
METHYL 2-[2-OXO-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the benzoxazole and sulfonyl groups, making it less complex and potentially less versatile.
4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure but differ in their functional groups and biological activities.
The unique combination of the benzoxazole ring, tetrahydroisoquinoline core, and sulfonyl group in METHYL 2-[2-OXO-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H18N2O6S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-oxo-1,3-benzoxazol-3-yl]acetate |
InChI |
InChI=1S/C19H18N2O6S/c1-26-18(22)12-21-16-7-6-15(10-17(16)27-19(21)23)28(24,25)20-9-8-13-4-2-3-5-14(13)11-20/h2-7,10H,8-9,11-12H2,1H3 |
InChI Key |
ANHDBFGXDQQPKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)OC1=O |
Origin of Product |
United States |
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